molecular formula C13H15NO3 B1275099 Benzyl 3-formylpyrrolidine-1-carboxylate CAS No. 276872-86-7

Benzyl 3-formylpyrrolidine-1-carboxylate

Cat. No.: B1275099
CAS No.: 276872-86-7
M. Wt: 233.26 g/mol
InChI Key: GDPSCBPOCONUDM-UHFFFAOYSA-N
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Description

Benzyl 3-formylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group and a formyl group attached to the pyrrolidine ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-formylpyrrolidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-formylpyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

    Oxidation: Benzyl 3-carboxylpyrrolidine-1-carboxylate.

    Reduction: Benzyl 3-hydroxymethylpyrrolidine-1-carboxylate.

    Substitution: 3-formylpyrrolidine-1-carboxylic acid.

Scientific Research Applications

Benzyl 3-formylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyrrolidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzyl 3-formylpyrrolidine-1-carboxylate depends on its specific application. In enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the enzyme or receptor.

Comparison with Similar Compounds

    Benzyl 3-hydroxymethylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Benzyl 3-carboxylpyrrolidine-1-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.

    3-formylpyrrolidine-1-carboxylic acid: Lacks the benzyl ester group.

Uniqueness: Benzyl 3-formylpyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a benzyl ester group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations. The formyl group can participate in various oxidation and reduction reactions, while the benzyl ester group can undergo hydrolysis and substitution reactions. This versatility makes the compound valuable in synthetic chemistry and drug discovery.

Properties

IUPAC Name

benzyl 3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSCBPOCONUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404973
Record name Benzyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276872-86-7
Record name Benzyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 276872-86-7
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Synthesis routes and methods

Procedure details

DMSO (597 μL, 8.42 mmol) was added to a solution of oxalyl chloride (427 μL, 5.05 mmol) in DCM (25 mL) at −78° C. After 5 minutes, benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (generated in Step 1) was added. The reaction was continued for 30 minutes at −78° C. TEA (2.3 mL, 17 mmol) was then added. The resulting mixture was then allowed to warm to room temperature over the course of 30 minutes. Water was then added. The layers were separated and the organic phase was washed sequentially with 0.1 N HCl, water, saturated NaHCO3, and brine. The organic phase was then dried over sodium sulfate and the solvent was removed in vacuo to afford the product (0.82 g, 88% over two steps).
Name
Quantity
597 μL
Type
reactant
Reaction Step One
Quantity
427 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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